molecular formula C28H40FN3O5SSi B565699 5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone CAS No. 1246832-82-5

5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone

Cat. No.: B565699
CAS No.: 1246832-82-5
M. Wt: 577.787
InChI Key: WZGPIBBCDYPFDI-CCEZHUSRSA-N
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Description

5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone is a solid compound that appears white to pale yellow. It is a ketone lactone derivative containing a furan ring and an aromatic ring. This compound is primarily used as an organosilicon reagent .

Preparation Methods

The synthesis of 5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone involves several steps. The synthetic route typically includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction conditions often involve anhydrous solvents like dichloromethane and are carried out under inert atmosphere to prevent moisture interference . Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyldimethylsilyl group can be replaced by other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

    Hydrolysis: The silyl protecting group can be removed under acidic or basic conditions to yield the deprotected hydroxyl compound.

Scientific Research Applications

5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone involves its role as a precursor to active pharmaceutical ingredients. In the case of rosuvastatin derivatives, the compound inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which is crucial in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol .

Comparison with Similar Compounds

5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone can be compared with other silyl-protected compounds and rosuvastatin derivatives:

    tert-Butyldimethylsilyl Chloride (TBDMS-Cl): Used for protecting hydroxyl groups in organic synthesis.

    Rosuvastatin Calcium: A widely used cholesterol-lowering drug.

    Simvastatin: Another statin used to lower cholesterol levels.

    Atorvastatin: Similar to rosuvastatin, used for managing cholesterol levels.

The uniqueness of 5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone lies in its specific structure, which allows for targeted synthesis and functionalization in various chemical and pharmaceutical applications.

Properties

IUPAC Name

N-[5-[(E)-2-[4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethenyl]-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40FN3O5SSi/c1-18(2)25-23(15-14-21-16-22(17-24(33)36-21)37-39(8,9)28(3,4)5)26(19-10-12-20(29)13-11-19)31-27(30-25)32(6)38(7,34)35/h10-15,18,21-22H,16-17H2,1-9H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGPIBBCDYPFDI-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/C2CC(CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40FN3O5SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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